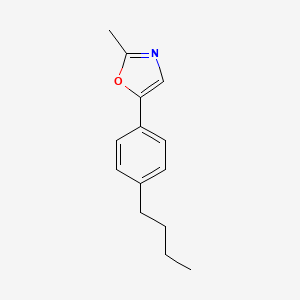
5-(4-Butylphenyl)-2-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Butylphenyl)-2-methyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a butyl-substituted phenyl group at the 5-position and a methyl group at the 2-position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylphenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-butylbenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-(4-Butylphenyl)-2-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring.
科学的研究の応用
5-(4-Butylphenyl)-2-methyloxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(4-Butylphenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The butyl and methyl substituents can influence the compound’s lipophilicity and overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
5-Phenyl-2-methyloxazole: Lacks the butyl group, which may affect its biological activity and physical properties.
5-(4-Methylphenyl)-2-methyloxazole: Contains a methyl group instead of a butyl group, leading to differences in lipophilicity and reactivity.
5-(4-Butylphenyl)-2-ethyloxazole: Has an ethyl group instead of a methyl group, which can alter its chemical behavior and applications.
Uniqueness
5-(4-Butylphenyl)-2-methyloxazole is unique due to the presence of the butyl group, which can enhance its interactions with hydrophobic environments and potentially improve its biological activity. The combination of the butyl-substituted phenyl group and the oxazole ring makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
5-(4-butylphenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C14H17NO/c1-3-4-5-12-6-8-13(9-7-12)14-10-15-11(2)16-14/h6-10H,3-5H2,1-2H3 |
InChIキー |
TXUVVQUVKWEPAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C(O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


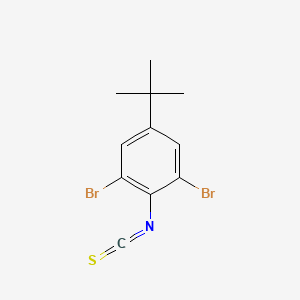
![2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334654.png)

![N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B15334659.png)
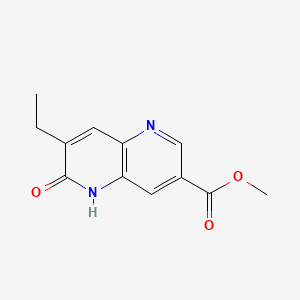
![2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15334686.png)
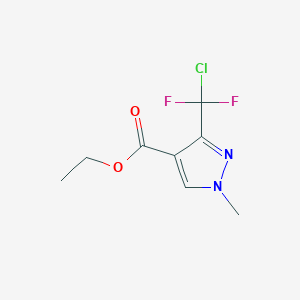
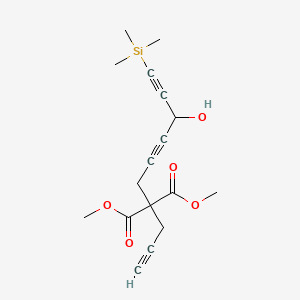

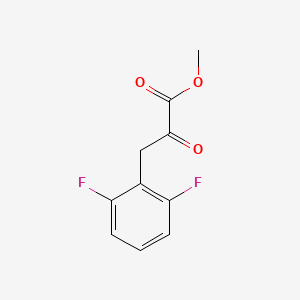
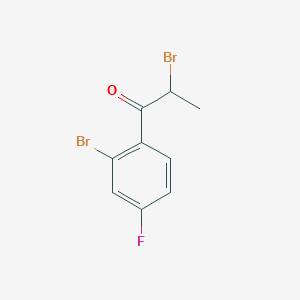
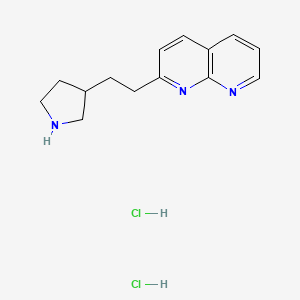
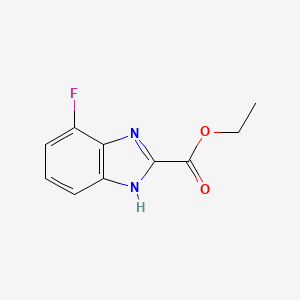
![5-Fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B15334733.png)
